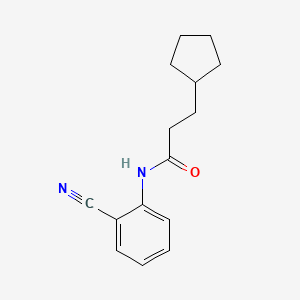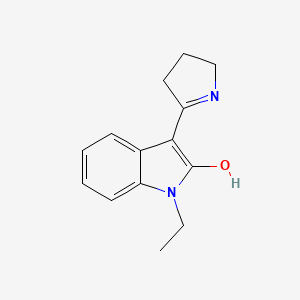
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.43 g/mol. This compound is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
N-(2-cyanophenyl)-3-cyclopentylpropanamide works by interacting with calcium and phosphate ions in the oral cavity, forming complexes that are able to adhere to dental enamel and promote remineralization. This process helps to strengthen the enamel and prevent decay and erosion. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the ability to remineralize dental enamel, inhibit the growth of harmful bacteria in the mouth, and improve bone density and strength. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is its ability to promote remineralization of dental enamel, which can be useful in studying the effects of various treatments and interventions on dental health. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that its effects may be influenced by various factors such as pH, temperature, and the presence of other ions in the oral cavity.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-3-cyclopentylpropanamide, including investigating its potential as a drug delivery system for various therapeutic agents, studying its effects on bone density and strength, and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide and to determine the optimal conditions for its use in various applications.
Métodos De Síntesis
N-(2-cyanophenyl)-3-cyclopentylpropanamide is synthesized using a specific method that involves the condensation of 2-cyanophenylacetic acid with cyclopentylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-3-cyclopentylpropanamide has potential applications in scientific research due to its ability to interact with calcium and phosphate ions in a way that promotes remineralization of dental enamel. This compound has been shown to be effective in preventing dental caries and erosion, and it has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been studied for its potential as a drug delivery system for various therapeutic agents, including antibiotics and anticancer drugs.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)

![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)